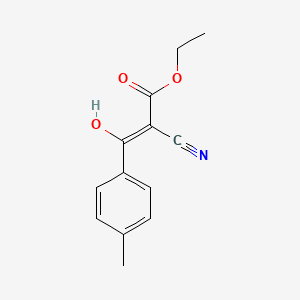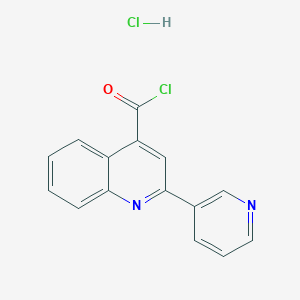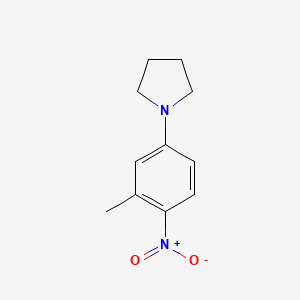
1-(3-Methyl-4-nitrophenyl)pyrrolidine
Overview
Description
1-(3-Methyl-4-nitrophenyl)pyrrolidine is an organic compound with the molecular formula C11H14N2O2. It features a pyrrolidine ring substituted with a 3-methyl-4-nitrophenyl group.
Preparation Methods
The synthesis of 1-(3-Methyl-4-nitrophenyl)pyrrolidine typically involves the reaction of 3-methyl-4-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-(3-Methyl-4-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions using agents such as hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amino group, yielding 1-(3-Methyl-4-aminophenyl)pyrrolidine.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3-Methyl-4-nitrophenyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
1-(3-Methyl-4-nitrophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(3-Nitrophenyl)pyrrolidine: Lacks the methyl group, which may influence its reactivity and biological activity.
1-(4-Nitrophenyl)pyrrolidine: The position of the nitro group can affect the compound’s chemical properties and interactions with biological targets.
1-(3-Methyl-4-aminophenyl)pyrrolidine: The amino group provides different reactivity and potential biological applications compared to the nitro group
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methyl-4-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-9-8-10(12-6-2-3-7-12)4-5-11(9)13(14)15/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSPVRUBINSVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


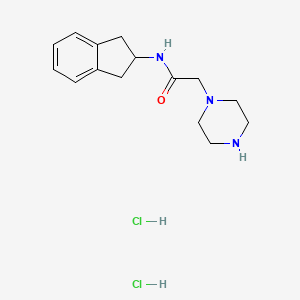
![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride](/img/structure/B1396459.png)
![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)
![1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride](/img/structure/B1396461.png)
![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1396463.png)
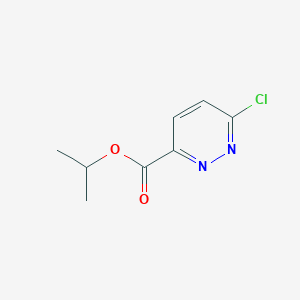
![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1396466.png)
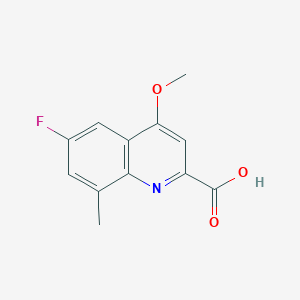
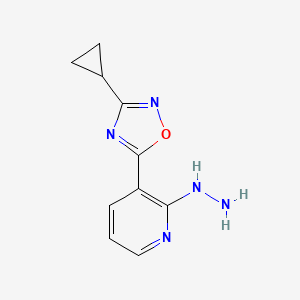

![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)
![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)
